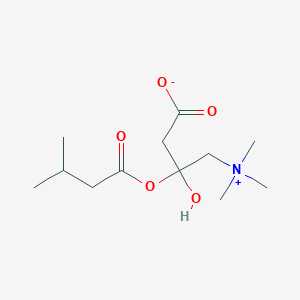
2-Methylsulfonylsulfanylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-Methylsulfonylsulfanylethanol often involves steps such as transesterification, alkylation, and sulfonation processes. For instance, the transesterification of methylsulfate and ethylsulfate ionic liquids presents an environmentally benign way to synthesize long-chain and functionalized alkylsulfate ionic liquids, demonstrating a method potentially applicable to the synthesis of 2-Methylsulfonylsulfanylethanol and its derivatives (Himmler et al., 2006).
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed through various spectroscopic and computational methods, providing insights into the arrangement of atoms and functional groups. Although specific studies on 2-Methylsulfonylsulfanylethanol's molecular structure are scarce, techniques used in the analysis of related molecules can be applied to understand its structural characteristics.
Chemical Reactions and Properties
Chemical reactions involving 2-Methylsulfonylsulfanylethanol or related compounds can include sulfonation, methylation, and oxidation. For example, the direct C-H methylsulfonylation of alkenes with the insertion of sulfur dioxide offers a glimpse into the types of reactions that compounds like 2-Methylsulfonylsulfanylethanol might undergo, showcasing the reactivity of sulfur-containing compounds (He et al., 2019).
科学的研究の応用
Catalytic Processes and Reaction Mechanisms
2-Methylsulfonylsulfanylethanol, as part of various chemical processes, plays a significant role in catalytic reactions, particularly in the formation of important industrial compounds. Research has explored its implications in the synthesis of methyl tert-butyl ether (MTBE), a crucial anti-knocking additive in gasoline. Studies on heteropoly acids (HPA) like dodecatungstosilicic acid H4SiW12O40 (HSiW) have highlighted their potential as catalysts in MTBE synthesis due to environmental and stability advantages over traditional sulphonated resins. Detailed investigations into the interactions between methanol, iso-butylene, and MTBE with HSiW have proposed mechanisms for the catalytic reaction, emphasizing the role of surface protonation and subsequent reactions with methanol (Bielański, Lubańska, Poźniczek, & Micek-Ilnicka, 2003).
Environmental and Energy Considerations
In the context of energy conservation and environmental protection, the synthesis and decomposition reactions of methanol have been reviewed, focusing on processes like carbonylation to methyl formate followed by hydrogenolysis. This approach aims to utilize wasted or unused discharged heat from industrial sources for thermal energy demands in residential and commercial areas, marking an important step towards sustainable energy use. The development of low-temperature decomposition and synthetic catalysts, alongside the simulation of energy transport efficiency, showcases the potential for innovative energy transfer systems (Liu, Yabe, Kajiyama, & Fukuda, 2002).
Oxidation Processes and Photocatalysis
The oxidation of sulfur compounds, such as methanethiol (MSH), dimethylsulfide (DMS), and dimethyldisulfide (DMDS), presents environmental challenges due to their harmful and malodorous effects. Research into photocatalytic treatments using TiO2-based materials and alternative materials like aromatic photosensitizers highlights different oxidation pathways, including the addition of singlet oxygen leading to sulfoxides and sulfones. This area of study not only addresses the need for efficient oxidation methods but also explores the recycling of photocatalytic materials, offering insights into sustainable approaches for treating polluted atmospheres (Cantau, Larribau, Pigot, Simon, Maurette, & Lacombe, 2007).
Transition Metal Phosphide Catalysts
The search for improved hydroprocessing technology, crucial for refining oil feedstocks and meeting environmental regulations on sulfur content in fuels, has identified transition metal phosphides as promising catalysts. Their unique properties, including ceramic-like strength and metallic conductivity, facilitate high-activity, stable catalysis in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes. The most active phosphide, Ni2P, surpasses traditional sulfide catalysts in activity, offering a promising avenue for deep HDS in the presence of nitrogen and aromatic compounds (Oyama, Gott, Zhao, & Lee, 2009).
特性
IUPAC Name |
2-methylsulfonylsulfanylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S2/c1-8(5,6)7-3-2-4/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKHLPHPSLRED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylsulfonylsulfanylethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

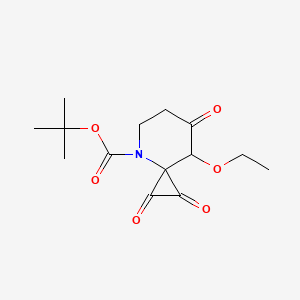

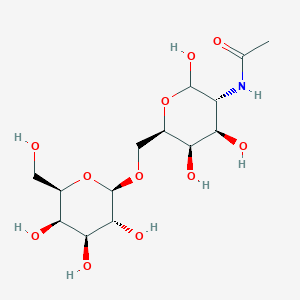
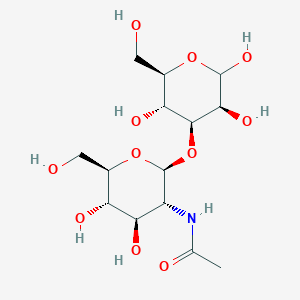

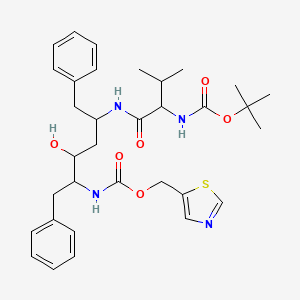
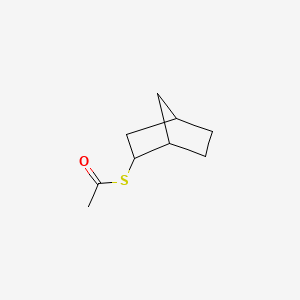
![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)
